

Spectroscopic Profile of p-Tolylmaleimide: A Technical Guide

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Compound of Interest

Compound Name: *p*-Tolylmaleimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **p-tolylmaleimide** (also known as N-(p-tolyl)maleimide or N-(4-methylphenyl)maleimide). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **p-tolylmaleimide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.17–7.57	m	4H	Aromatic protons
6.98–7.21	s	2H	HC=CH of maleimide
2.35	s	3H	CH ₃

Solvent: CD₃OD[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
164.99	C=O
134.48	HC=CH of maleimide
128.11, 126.36, 125.81, 120.71	Aromatic Carbons
19.96	CH ₃

Solvent: CD₃OD[1]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3088	Aromatic C-H stretch
1708	C=O stretch (imide)
1632	C=C stretch (aromatic ring)
1316	CH ₃ bend
823	p-substituted aromatic C-H bend

Sample Preparation: KBr disc[1]

Mass Spectrometry (MS)

While specific mass spectrometry data for the parent ion of **p-tolylmaleimide** was not found in the initial search, the molecular weight of the compound is 187.2 g/mol . In a mass spectrum, one would expect to observe the molecular ion peak [M]⁺ at m/z 187.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **p-tolylmaleimide**.

Synthesis of N-(4-methylphenyl)maleimide[1]

- **Preparation of Solutions:** p-toluidine (0.15 mol) and maleic anhydride (0.15 mol) are dissolved separately in 50 mL of dimethylformamide (DMF) to yield solution A and solution B, respectively.
- **Reaction Mixture:** Solution B is added dropwise into solution A to form solution C. The mixture is stirred for 2 hours at 20 °C in a water bath.
- **Catalyst Preparation:** A mixture of di-phosphorus pentoxide (P_2O_5) (12 g) dissolved in sulfuric acid (H_2SO_4) (10 mL) and DMF (70 mL) is prepared.
- **Cyclization:** The P_2O_5 mixture is added dropwise into solution C and stirred for 2 hours at 70 °C.
- **Precipitation and Purification:** The reaction mixture is chilled in an ice bath and then poured into cold water to precipitate the product. The resulting yellow solid is filtered, washed, and dried.

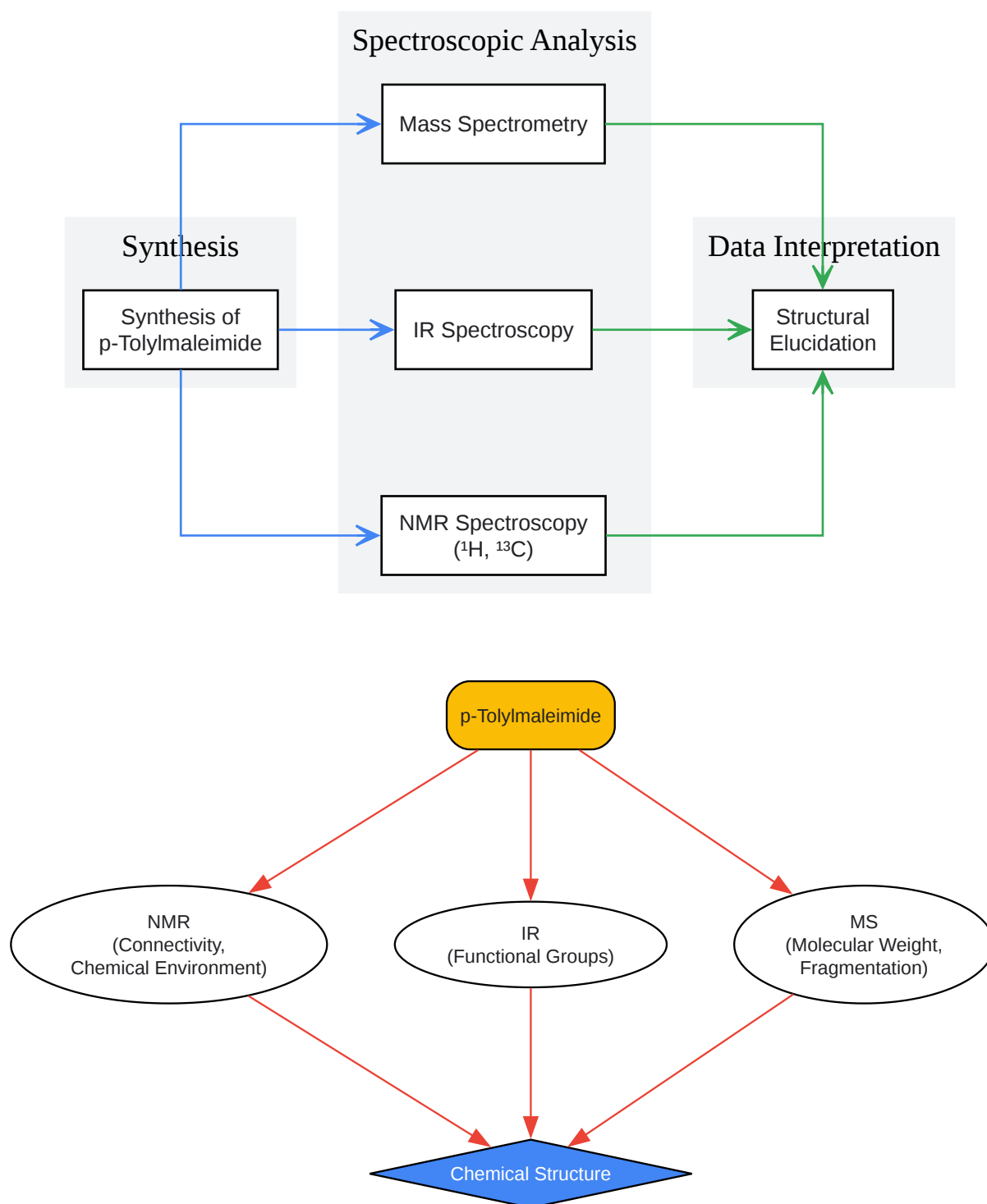
The reported yield for this synthesis is 50%, with a melting point of 148–150 °C.[1]

Spectroscopic Analysis

- **NMR Spectroscopy:** 1H and ^{13}C NMR spectra were recorded on a spectrometer using deuterated methanol (CD_3OD) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.
- **IR Spectroscopy:** The FT-IR spectrum was obtained using a potassium bromide (KBr) disc method.[1] The solid sample was mixed with KBr powder and pressed into a thin pellet for analysis.
- **Mass Spectrometry:** While a specific experimental protocol for **p-tolylmaleimide** was not detailed, mass spectra are typically acquired using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data and the logical relationship between the different spectroscopic techniques.



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References

- 1. mdpi.com [mdpi.com]
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